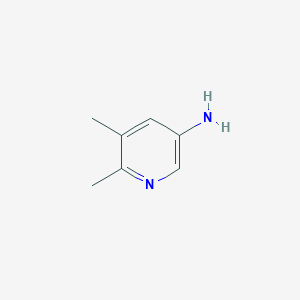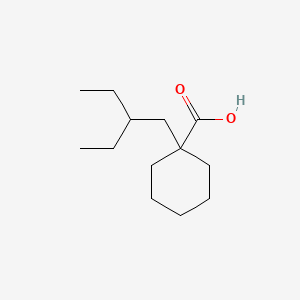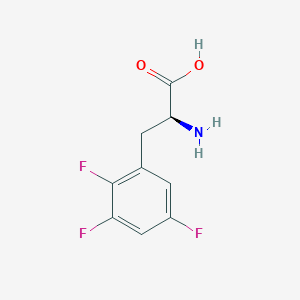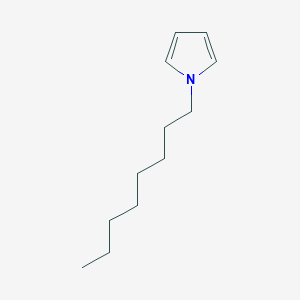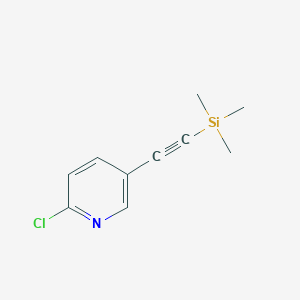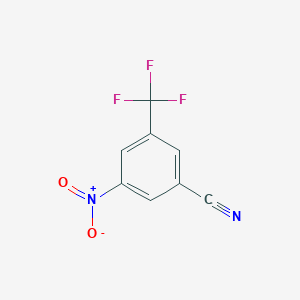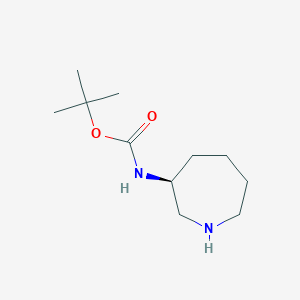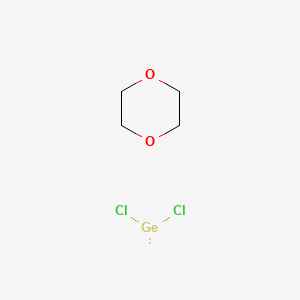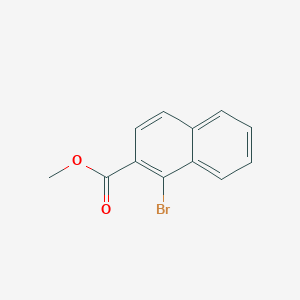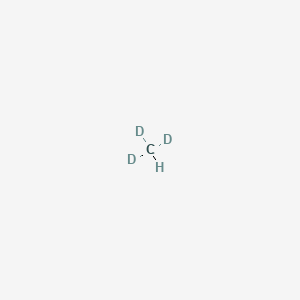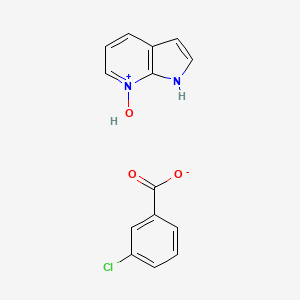
7-Azaindole N-oxide 3-chlorobenzoate
概要
説明
7-Azaindole N-oxide 3-chlorobenzoate is a chemical compound with the empirical formula C14H11ClN2O3 and a molecular weight of 290.70 . It is also known by the synonym 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate .
Molecular Structure Analysis
The molecular structure of 7-Azaindole N-oxide 3-chlorobenzoate is represented by the SMILES stringO[n+]1cccc2cc[nH]c12.[O-]C(=O)c3cccc(Cl)c3 . Physical And Chemical Properties Analysis
7-Azaindole N-oxide 3-chlorobenzoate is a solid with a melting point of 143-147 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
Microwave-assisted Synthesis
7-Azaindoles, including derivatives like 7-Azaindole N-oxide 3-chlorobenzoate, are crucial in medicinal chemistry, often serving as bioisosteres of indoles or purines. A study highlights a microwave-assisted synthesis approach for creating 1,3- and 1,3,6-substituted 7-azaindoles. This method, starting from nicotinic acid derivatives or 2,6-dichloropyridine, uses microwave heating to speed up the synthesis process, which involves an epoxide-opening-cyclization-dehydration sequence. This efficient synthesis method is significant for the development and application of 7-azaindole derivatives in various research fields (Schirok, 2006).
Luminescence and Reactivity
7-Azaindole derivatives are extensively investigated for their uses in biological probes and imaging. Notably, 7-azaindole derivatives, like 7-Azaindole N-oxide 3-chlorobenzoate, are known for their excellent blue emitters in organic light-emitting diodes. They have rich coordination chemistry with both main group elements and transition metal ions, displaying unique reactivity towards chemical bonds. This makes them valuable in materials science and chemical bond activation studies (Zhao & Wang, 2010).
Site-Selective Arylation
In research focused on chemical modification, 7-Azaindole N-oxide derivatives can undergo site-selective direct arylation. This method involves a Pd(OAc)2/DavePhos catalyst system, enabling regioselective arylation of the azine ring in N-methyl 6- and 7-azaindole N-oxides. This process facilitates further functionalization and modification of 7-azaindole derivatives for various applications, including drug development and material science (Huestis & Fagnou, 2009).
C-H Activation and Annulation
7-Azaindole derivatives can undergo C-H activation and annulation processes, which are crucial for creating complex molecular structures. For example, Rhodium(III)-catalyzed double C-H activation has been developed to form complex 7-azaindole derivatives. This process involves N-directed ortho C-H activation and roll-over C-H activation of the heterocycle ring, demonstrating the versatile chemical reactivity of 7-azaindole derivatives (Li et al., 2015).
Electrophilic Cyclization
Electrophilic cyclization is another method used in the synthesis of biologically useful 7-azaindoles. This approach enables the creation of various 7-azaindole derivatives under ambient conditions, demonstrating the chemical versatility of 7-azaindole derivatives for potential applications in pharmaceutical and material sciences (Philips et al., 2019).
作用機序
While the specific mechanism of action for 7-Azaindole N-oxide 3-chlorobenzoate is not available, 7-azaindoles have been found to be effective hinge-binding motifs in kinase inhibitors . They form two hydrogen bonds with the kinase hinge region, making them potential pharmacophores for various therapeutic targets .
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as dust masks, eyeshields, and gloves .
将来の方向性
7-Azaindoles have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of novel and effective methods for functionalization of the 7-azaindole template .
特性
IUPAC Name |
3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCXWHNFXDOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468802 | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate | |
CAS RN |
611197-49-0 | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

